molecular formula C25H24N2O5S B3912446 (2Z)-6-Acetyl-5-(2,4-dimethoxyphenyl)-2-[(2-methoxyphenyl)methylidene]-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidin-3-one

(2Z)-6-Acetyl-5-(2,4-dimethoxyphenyl)-2-[(2-methoxyphenyl)methylidene]-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidin-3-one

Cat. No.: B3912446
M. Wt: 464.5 g/mol
InChI Key: WOYMIFVNIZIMNJ-MTJSOVHGSA-N
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Description

(2Z)-6-Acetyl-5-(2,4-dimethoxyphenyl)-2-[(2-methoxyphenyl)methylidene]-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidin-3-one: is a complex organic compound featuring a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-6-Acetyl-5-(2,4-dimethoxyphenyl)-2-[(2-methoxyphenyl)methylidene]-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the acetyl and methoxyphenyl groups under controlled conditions. Common reagents include acetyl chloride, dimethoxybenzene, and various catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the aromatic rings, often facilitated by halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology: In biological research, it may be investigated for its interactions with various biomolecules and potential as a bioactive agent.

Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: In industry, it could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2Z)-6-Acetyl-5-(2,4-dimethoxyphenyl)-2-[(2-methoxyphenyl)methylidene]-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidin-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Properties

IUPAC Name

(2Z)-6-acetyl-5-(2,4-dimethoxyphenyl)-2-[(2-methoxyphenyl)methylidene]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S/c1-14-22(15(2)28)23(18-11-10-17(30-3)13-20(18)32-5)27-24(29)21(33-25(27)26-14)12-16-8-6-7-9-19(16)31-4/h6-13,23H,1-5H3/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYMIFVNIZIMNJ-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3OC)SC2=N1)C4=C(C=C(C=C4)OC)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CC=CC=C3OC)/SC2=N1)C4=C(C=C(C=C4)OC)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(2Z)-6-Acetyl-5-(2,4-dimethoxyphenyl)-2-[(2-methoxyphenyl)methylidene]-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidin-3-one
Reactant of Route 2
(2Z)-6-Acetyl-5-(2,4-dimethoxyphenyl)-2-[(2-methoxyphenyl)methylidene]-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidin-3-one
Reactant of Route 3
Reactant of Route 3
(2Z)-6-Acetyl-5-(2,4-dimethoxyphenyl)-2-[(2-methoxyphenyl)methylidene]-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidin-3-one
Reactant of Route 4
Reactant of Route 4
(2Z)-6-Acetyl-5-(2,4-dimethoxyphenyl)-2-[(2-methoxyphenyl)methylidene]-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidin-3-one
Reactant of Route 5
Reactant of Route 5
(2Z)-6-Acetyl-5-(2,4-dimethoxyphenyl)-2-[(2-methoxyphenyl)methylidene]-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidin-3-one
Reactant of Route 6
(2Z)-6-Acetyl-5-(2,4-dimethoxyphenyl)-2-[(2-methoxyphenyl)methylidene]-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidin-3-one

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